molecular formula C12H15NO4 B2664499 4-(3-Methoxypyridin-2-yl)oxane-4-carboxylic acid CAS No. 1439899-49-6

4-(3-Methoxypyridin-2-yl)oxane-4-carboxylic acid

Cat. No.: B2664499
CAS No.: 1439899-49-6
M. Wt: 237.255
InChI Key: BTQNJGVXWFQQOM-UHFFFAOYSA-N
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Description

4-(3-Methoxypyridin-2-yl)oxane-4-carboxylic acid is a bicyclic compound featuring a pyridine ring substituted with a methoxy group at the 3-position, fused to an oxane (tetrahydropyran) ring bearing a carboxylic acid moiety. This structure combines aromatic and aliphatic characteristics, making it a versatile intermediate in pharmaceutical and agrochemical research.

Properties

IUPAC Name

4-(3-methoxypyridin-2-yl)oxane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-16-9-3-2-6-13-10(9)12(11(14)15)4-7-17-8-5-12/h2-3,6H,4-5,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQNJGVXWFQQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)C2(CCOCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(3-Methoxypyridin-2-yl)oxane-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridine ring: Starting with a suitable pyridine precursor, a methoxy group is introduced at the 3-position using a methoxylation reaction.

    Construction of the oxane ring: The pyridine derivative is then subjected to cyclization reactions to form the oxane ring.

    Introduction of the carboxylic acid group: Finally, the carboxylic acid group is introduced at the 4-position of the oxane ring through carboxylation reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

4-(3-Methoxypyridin-2-yl)oxane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The methoxy group and the carboxylic acid group can participate in substitution reactions with suitable nucleophiles or electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

4-(3-Methoxypyridin-2-yl)oxane-4-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Methoxypyridin-2-yl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Notable Features/Applications Evidence ID
4-(5-Methoxypyridin-2-yl)oxane-4-carboxylic acid 5-methoxy on pyridine C₁₂H₁₅NO₄ 237.25 Positional isomer; research chemical
4-(4-Methoxyphenyl)oxane-4-carboxylic acid Phenyl ring with 4-methoxy C₁₃H₁₆O₄ Not reported Natural product in K. galanga; antioxidant activity
4-(3-Chlorophenyl)oxane-4-carboxylic acid 3-chloro on phenyl C₁₂H₁₃ClO₃ Not reported Halogenated analog; industrial/research use
4-(4-Fluorophenyl)oxane-4-carboxylic acid 4-fluoro on phenyl C₁₂H₁₃FO₃ Not reported Electron-withdrawing substituent
4-(difluoromethyl)oxane-4-carboxylic acid Difluoromethyl on oxane C₇H₁₀F₂O₃ 180.15 Enhanced metabolic stability
4-(1H-Tetrazol-1-yl)oxane-4-carboxylic acid Tetrazole ring substitution C₇H₁₀N₄O₃ Not reported Bioisostere for carboxylic acid; agrochemical applications

Key Observations:

  • Positional Isomerism : The 3-methoxy vs. 5-methoxy substitution on the pyridine ring (e.g., 4-(5-Methoxypyridin-2-yl)oxane-4-carboxylic acid) alters electronic properties. Pyridine’s 3-methoxy group may reduce ring electron density compared to the 5-position, affecting hydrogen-bonding capacity and reactivity .
  • Aromatic vs. Aliphatic Substituents: Replacing the pyridine ring with a phenyl group (e.g., 4-(4-Methoxyphenyl)oxane-4-carboxylic acid) shifts biological activity; the phenyl analog was identified in K.
  • Fluorinated Alkyl Chains : Difluoromethyl and fluoromethyl groups (e.g., 4-(difluoromethyl)oxane-4-carboxylic acid) enhance lipophilicity and metabolic stability, critical for drug design .

Physicochemical Properties

  • Molecular Weight : Estimated ~237–250 g/mol, similar to its 5-methoxy isomer (237.25 g/mol) .
  • Solubility : The pyridine ring’s basicity and carboxylic acid’s polarity suggest moderate water solubility, tunable via pH adjustments. Fluorinated analogs (e.g., difluoromethyl derivative) exhibit lower solubility due to increased hydrophobicity .
  • Acidity : The carboxylic acid (pKa ~2–3) is more acidic than tetrazole analogs (pKa ~4–5), impacting ionization under physiological conditions .

Biological Activity

4-(3-Methoxypyridin-2-yl)oxane-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.

Chemical Structure and Properties

  • Molecular Formula : C12H15NO4
  • Molecular Weight : 237.25 g/mol
  • IUPAC Name : this compound

The compound features a methoxypyridine ring linked to an oxane moiety with a carboxylic acid functional group. This unique structure contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : The compound has shown potential antimicrobial effects against various bacterial strains, including Mycobacterium tuberculosis.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory properties, making it a candidate for further therapeutic exploration.

Table 1: Antimicrobial Activity Data

CompoundMinimum Inhibitory Concentration (MIC)Target Organism
This compoundTBDTBD
Quinoxaline derivative1.25 µg/mLMycobacterium tuberculosis

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The specific molecular targets depend on the context of use and the biological system being studied.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluating the antimicrobial efficacy of derivatives similar to this compound found significant activity against resistant strains of bacteria. The minimum inhibitory concentration (MIC) values were notably low, indicating strong potential for development as an antimicrobial agent .
  • Anti-inflammatory Research : In vitro studies have demonstrated that the compound can inhibit pro-inflammatory cytokine production in macrophages, suggesting its role as a potential anti-inflammatory agent.
  • Synthesis and Stability : Research on the stability of oxetane-carboxylic acids indicated that compounds like this compound can undergo isomerization under certain conditions, which may influence their biological activity and therapeutic applications .

Comparison with Similar Compounds

The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and carboxylic acid groups, which confer distinct chemical and biological properties compared to similar compounds:

CompoundStructural DifferencesPotential Applications
4-(3-Hydroxypyridin-2-yl)oxane-4-carboxylic acidHydroxyl group instead of methoxyDifferent reactivity profiles
4-(3-Methoxypyridin-2-yl)oxane-4-carboxamideCarboxylic acid replaced with carboxamideAltered pharmacological properties

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